Lipophilicity Comparison: 3-Ethylrhodanine vs. Unsubstituted Rhodanine
3-Ethylrhodanine exhibits a calculated LogP value of 0.80450 [1]. In contrast, unsubstituted rhodanine, lacking the N-ethyl group, has a significantly lower LogP value of -0.56 (predicted) or 0.18 (experimental) depending on the measurement method [2]. The presence of the ethyl substituent on the nitrogen atom directly increases the partition coefficient by approximately 0.62 to 1.36 log units compared to the parent scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.80450 |
| Comparator Or Baseline | Unsubstituted Rhodanine (LogP = 0.18 to -0.56) |
| Quantified Difference | Increase of 0.62 to 1.36 log units |
| Conditions | Calculated/measured octanol-water partition coefficient |
Why This Matters
The increased lipophilicity of 3-Ethylrhodanine directly affects membrane permeability and organic solvent solubility, making it the preferred scaffold when designing cell-permeable probes or synthesizing derivatives requiring enhanced solubility in non-polar reaction media.
- [1] HZBP Co. 3-Ethyl-2-thioxo-4-thiazolidinone, 99% (WR186460). Vendor COA/MSDS Data (LogP Value). View Source
- [2] PubChem. Rhodanine (Compound Summary). Computed LogP and Experimental Properties. View Source
